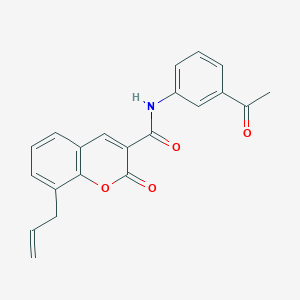![molecular formula C15H13Cl2NOS B5738310 2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a member of the thioamide family and is known for its unique chemical properties.
Scientific Research Applications
DTTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DTTA is in the field of medicinal chemistry. DTTA has been shown to possess significant anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders.
Mechanism of Action
The mechanism of action of DTTA is not fully understood. However, it is believed that DTTA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DTTA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
DTTA has been shown to possess significant biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, DTTA has also been shown to possess antioxidant and antimicrobial properties. DTTA has been shown to scavenge free radicals and protect cells from oxidative stress. DTTA has also been shown to possess significant antimicrobial activity against a wide range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
DTTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DTTA is also soluble in a wide range of solvents, which makes it easy to handle in the lab. However, DTTA has some limitations for lab experiments. It is a toxic compound that should be handled with care. DTTA is also relatively expensive, which may limit its use in some research projects.
Future Directions
There are several future directions for research on DTTA. One of the most promising areas of research is the development of new drugs based on the structure of DTTA. DTTA analogs with improved anti-inflammatory and analgesic properties are currently being developed. Another area of research is the study of the mechanism of action of DTTA. Further studies are needed to fully understand how DTTA exerts its anti-inflammatory and analgesic effects. Finally, the antimicrobial properties of DTTA are also an area of interest for future research. DTTA analogs with improved antimicrobial properties could be developed for the treatment of bacterial and fungal infections.
Synthesis Methods
DTTA is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2,5-dichlorothiophenol with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported in the literature.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-4-2-3-5-13(10)18-15(19)9-20-14-8-11(16)6-7-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBZEVMYHDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
